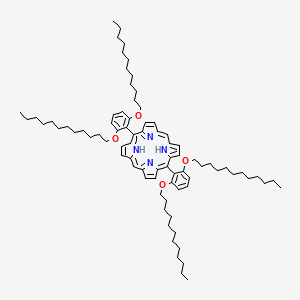
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) is a complex organic compound that belongs to the class of piperazinediones These compounds are characterized by a piperazine ring with two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diacid chlorides.
Introduction of Hydroxymethyl Groups: Hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of polymers or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Piperazinedione: The parent compound without hydroxymethyl or methyl groups.
3,3-Bis(hydroxymethyl)piperazine: A similar compound with hydroxymethyl groups but lacking the ketone groups.
6-Methylpiperazine: A compound with a methyl group but without the ketone or hydroxymethyl groups.
Uniqueness
The unique combination of hydroxymethyl and methyl groups in 2,5-Piperazinedione,3,3-bis(hydroxymethyl)-6-methyl-,(6S)-(9CI) may confer specific chemical properties, such as increased reactivity or selectivity in certain reactions, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C7H12N2O4 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(6S)-3,3-bis(hydroxymethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O4/c1-4-5(12)9-7(2-10,3-11)6(13)8-4/h4,10-11H,2-3H2,1H3,(H,8,13)(H,9,12)/t4-/m0/s1 |
InChI-Schlüssel |
SJDNIINUMLYOLN-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@H]1C(=O)NC(C(=O)N1)(CO)CO |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




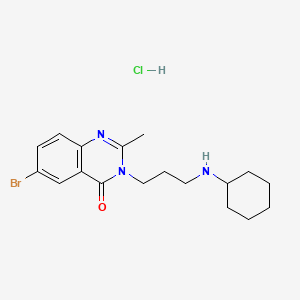
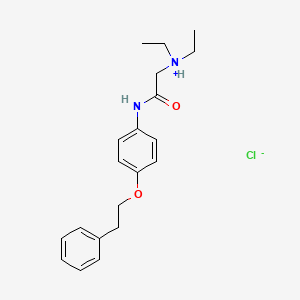
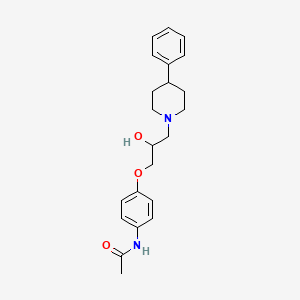
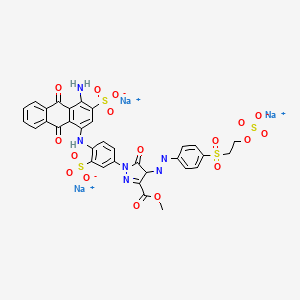

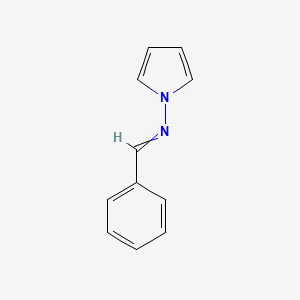
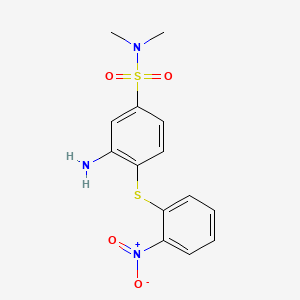
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
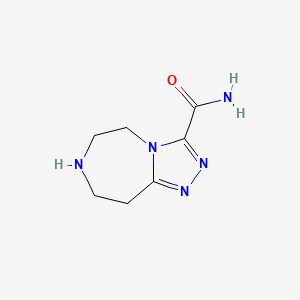
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
